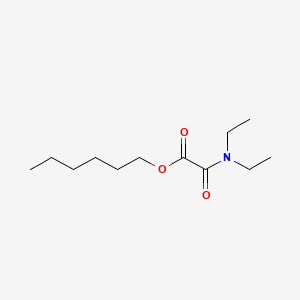

Hexyl (diethylamino)oxoacetate

CAS No.: 60254-65-1

Cat. No.: VC3915646

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60254-65-1 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | hexyl 2-(diethylamino)-2-oxoacetate |

| Standard InChI | InChI=1S/C12H23NO3/c1-4-7-8-9-10-16-12(15)11(14)13(5-2)6-3/h4-10H2,1-3H3 |

| Standard InChI Key | MHDYJJCYEVKSPT-UHFFFAOYSA-N |

| SMILES | CCCCCCOC(=O)C(=O)N(CC)CC |

| Canonical SMILES | CCCCCCOC(=O)C(=O)N(CC)CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Hexyl (diethylamino)oxoacetate is defined by the IUPAC name hexyl 2-(diethylamino)-2-oxoacetate. Its structure comprises a hexyl ester group linked to a diethylamino-substituted oxoacetate moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 60254-65-1 | |

| Molecular Formula | C₁₂H₂₃NO₃ | |

| SMILES | CCCCCCOC(=O)C(=O)N(CC)CC | |

| InChIKey | MHDYJJCYEVKSPT-UHFFFAOYSA-N | |

| XLogP3-AA (Lipophilicity) | 3.1 |

Synthesis and Manufacturing

The compound is synthesized via acylation reactions. A representative method involves:

-

Reactants: 3-hydroxy-N,N-diethylaniline, monohexyl phthalate, zinc chloride, and phosphorus oxychloride in dimethyl sulfoxide .

-

Conditions: 20–50°C for 5 hours, followed by solvent removal and crystallization in methanol .

This process minimizes impurities, as evidenced by liquid chromatography confirming 99.92% purity .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Boiling Point | 293.4°C at 760 mmHg | |

| Density | 1.0458 g/cm³ (estimate) | |

| Refractive Index | 1.4400 (estimate) | |

| Water Solubility | Low (hydrophobic) | |

| Rotatable Bond Count | 9 |

The compound’s hydrophobicity (XLogP3-AA = 3.1) facilitates its incorporation into lipid-based formulations .

Spectroscopic Data

-

UV-Vis Absorption: Exhibits peak absorption in the UV-B range (290–320 nm), contributing to its role as a photostabilizer .

-

Mass Spectrometry: Predicted collision cross-sections range from 155.0 Ų ([M-H]⁻) to 163.9 Ų ([M+Na]⁺) .

Applications in Photoprotection

Mechanism of Action

Hexyl (diethylamino)oxoacetate acts as a UV filter by absorbing harmful UV-B radiation, preventing erythema and DNA damage . Its photostability is enhanced when combined with hindered amine light stabilizers (HALS), which scavenge free radicals generated by UV exposure .

Formulation in Sunscreens

-

Concentration: Up to 10% in cosmetic products, as authorized by the EU .

-

Synergistic Agents: Often paired with octyl methoxycinnamate for broad-spectrum UV protection .

| Parameter | Value | Source |

|---|---|---|

| Oral LD₅₀ (Mice) | 18,700 mg/kg | |

| Dermal Absorption | 0.04–0.12% in rat/porcine skin | |

| Ocular Irritation | Not classified |

Chronic Exposure and Carcinogenicity

Pharmacokinetics and Human Biomonitoring

Metabolism

-

Primary Metabolites: Identified via UPLC-MS/MS as hydroxylated and glucuronidated derivatives .

-

Excretion: 36% of human urine samples contained metabolites at concentrations ≤1.2 µg/L .

Anti-Inflammatory Activity

In murine models, topical application reduced UV-induced edema by 58%, suggesting ancillary anti-inflammatory benefits .

Environmental Impact and Degradation

Chlorination Byproducts

In swimming pools, chlorination generates 2-chloro-DHHB and 4-chloro-DHHB, with half-lives of 12–24 hours .

Photodegradation

Under UV/H₂O₂ treatment, degradation follows pseudo-first-order kinetics (k = 0.18 h⁻¹), producing non-toxic carboxylic acids .

Analytical Methods for Detection

Chromatographic Techniques

| Method | Conditions | Source |

|---|---|---|

| UPLC-MS/MS | Ethyl acetate extraction, LLOQ = 0.1 µg/L | |

| NP-TLC | Silica gel, toluene:acetone (7:3) |

Spectroscopic Identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume